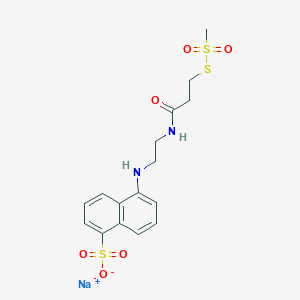
5-((2-(3-((méthylthio)sulfonyl)propanamido)éthyl)amino)naphtalène-1-sulfonate de sodium
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar sulfonate compounds often involves multi-step reactions starting from naphthalene derivatives. A representative synthesis includes the conversion of 1-naphthalenethiol to its ethylthioether, followed by sulfonation, isolation as the sodium salt, and subsequent reactions leading to the desired sulfonamide compound. The overall yields for these processes are reported to be in the range of 50–60 percent (Daub & Whaley, 1976). Another method includes using 1-naphthaleneamide-5-sulfonic acid as a raw material to synthesize a series of compounds with structures confirmed by MS and IR (Zhao Gui-sen, 2005).
Molecular Structure Analysis
The molecular structure of sulfonate compounds and their derivatives can be extensively analyzed using techniques like NMR and X-ray diffraction. These studies provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups. For instance, compounds with naphthalene sulfonate moieties have been characterized to understand their molecular geometry, confirming structures through various spectroscopic methods (G. Kotan et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving sulfonate compounds include substitutions, eliminations, and additions. These reactions are influenced by the electronic and steric properties of the sulfonate group and its surrounding functional groups. The reactivity can be modified through various conditions, leading to a range of products suitable for further chemical transformations. For example, sodium 4-decyl naphthalene sulfonate shows particular behavior in mixed micelles, indicating specific interactions at the molecular level that influence its reactivity and properties (Xiao Yan Yang et al., 2004).
Physical Properties Analysis
The physical properties of sulfonate compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined by the compound's molecular structure and the nature of its functional groups. Studies on the adsorption of sodium 4-ethyl naphthalene-1-sulfonate on surfaces reveal ordered adlayer structures, demonstrating the compound's interaction with metal surfaces and its potential for creating organized molecular assemblies (Xiu-li Yin et al., 2003).
Chemical Properties Analysis
The chemical properties of sulfonate compounds, including their reactivity, stability, and interactions with other molecules, are key to their application in synthesis and industry. The ability of these compounds to undergo specific chemical reactions makes them valuable as intermediates in the synthesis of various organic molecules. For example, the synthesis and property analysis of sodium-2-(N-hexadecyl) amino ethyl sulfonate reveal its potential as a surfactant, indicating the wide range of functionalities that sulfonate compounds can offer (Xu Pei-yuan, 2008).
Applications De Recherche Scientifique
Synthèse des fluorures de sulfonyle
Le 5-((2-(3-((méthylthio)sulfonyl)propanamido)éthyl)amino)naphtalène-1-sulfonate de sodium peut être utilisé dans la synthèse des fluorures de sulfonyle. Un processus en cascade facile a été développé pour transformer directement les sulfonates abondants et peu coûteux en fluorures de sulfonyle hautement précieux . Ce nouveau protocole présente des conditions de réaction douces utilisant des réactifs facilement disponibles et faciles à utiliser .
Applications biologiques
Les fluorures de sulfonyle ont été identifiés et utilisés dans les domaines de la biologie, des produits pharmaceutiques et des molécules fonctionnelles pour leur équilibre unique stabilité-réactivité . Ce sont des motifs privilégiés dans l'interaction covalente sélective avec des acides aminés ou des protéines contextuels pour diverses applications .
Applications antibactériennes
Les fluorures de sulfonyle, tels que le fluorure de 2-nitro-benzènesulfonyle (NBSF), se sont avérés efficaces pour tuer les bactéries Gram-négatives . Le groupe fluorure de sulfonyle pourrait éventuellement réagir avec les protéines cibles directement ou via un intermédiaire .
Inhibiteurs de protéase
Les fluorures de sulfonyle ont trouvé une utilité remarquable en tant que sondes covalentes en biologie chimique, qui permettent de cibler efficacement les résidus d'acides aminés du site actif . Grâce à la réaction des fluorures de sulfonyle avec les acides aminés du site actif pour inactiver ces enzymes, les inhibiteurs de protéase de type fluorure de sulfonyle correspondants pourraient être développés .
Applications diagnostiques
La valeur diagnostique du fluorure de sulfonyle dans les biomarqueurs marqués au 18F en tomographie par émission de positons a également suscité beaucoup d'attention . Par exemple, l'application du fluorure de [18F]4-formylbenzènesulfonyle ([18F]FBSF) comme synthon de radiomarquage
Mécanisme D'action
The precise mechanism of action for Sodium 5-((2-(3-((methylthio)sulfonyl)propanamido)ethyl)amino)naphthalene-1-sulfonate depends on its application. In some cases, it acts as a surfactant or a dye. Its sulfonate group enhances its solubility, making it useful in various industrial processes. Further studies are needed to elucidate its specific interactions with biological systems, if any .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;5-[2-(3-methylsulfanylsulfonylpropanoylamino)ethylamino]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S3.Na/c1-25-26(20,21)11-8-16(19)18-10-9-17-14-6-2-5-13-12(14)4-3-7-15(13)27(22,23)24;/h2-7,17H,8-11H2,1H3,(H,18,19)(H,22,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIRLTHMTXKLMT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSS(=O)(=O)CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N2NaO6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




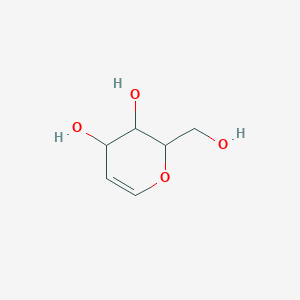



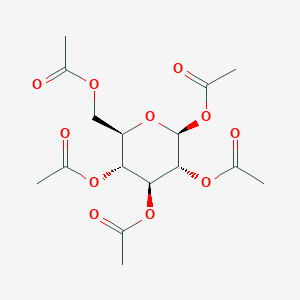
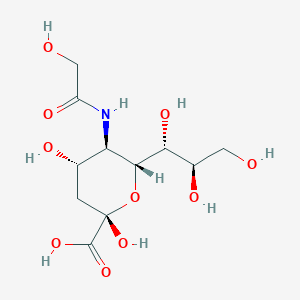
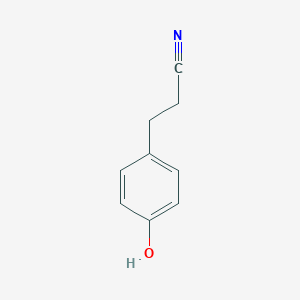
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)
![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)

![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)

